Cas no 13289-38-8 (ethyl 4-(carbamoylamino)benzoate)

ethyl 4-(carbamoylamino)benzoate structure
13289-38-8 structure
Product Name:ethyl 4-(carbamoylamino)benzoate
CAS No:13289-38-8
MF:C10H12N2O3
MW:208.213882446289
CID:899283
PubChem ID:319298
Update Time:2025-04-24

ethyl 4-(carbamoylamino)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(carbamoylamino)benzoate
    • 4-Carbaethoxy-phenylharnstoff
    • 4-Ureido-benzoesaeure-aethylester
    • 4-ureido-benzoic acid ethyl ester
    • AC1L7ZX3
    • BBL004967
    • CTK4B8224
    • ethyl 4-ureidobenzoate
    • N-(4-carbethoxyphenyl)urea
    • NSC262636
    • p-Ethoxycarbonyl-phenylharnstoff
    • SBB035811
    • STL124189
    • SureCN8633952
    • 4-Ureido-benzoic acidethylester
    • Ethyl4-(carbamoylamino)benzoate
    • Benzoic acid, 4-[(aminocarbonyl)amino]-, ethyl ester
    • Ethyl4-ureidobenzoate
    • UPCMLD00WDMA007459:001
    • 13289-38-8
    • NSC-262636
    • DTXSID70312788
    • AKOS000312982
    • ethyl 4-[(aminocarbonyl)amino]benzoate
    • F75814
    • DS-011026
    • BS-3323
    • CS-0314276
    • MFCD02379956
    • SCHEMBL8633952
    • Inchi: 1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14)
    • InChI Key: HLVGAFHZUPLCML-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(=CC=1)NC(N)=O)=O

Computed Properties

  • Exact Mass: 208.08486
  • Monoisotopic Mass: 208.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • PSA: 81.42
  • LogP: 2.12720

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ethyl 4-(carbamoylamino)benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:13289-38-8)ethyl 4-(carbamoylamino)benzoate
Order Number:A909026
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:33
Price ($):259.0
Email:sales@amadischem.com

Additional information on ethyl 4-(carbamoylamino)benzoate

Ethyl 4-(Carbamoylamino)Benzoate: A Comprehensive Overview

Ethyl 4-(carbamoylamino)benzoate, also known by its CAS number 13289-38-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in drug development and material science. In this article, we will delve into the properties, synthesis, and recent advancements related to ethyl 4-(carbamoylamino)benzoate.

The chemical structure of ethyl 4-(carbamoylamino)benzoate consists of a benzoate moiety with an ethyl group attached at the para position of the benzene ring. The carbamoyl amino group further enhances its functional versatility, making it a valuable molecule for various chemical reactions and biological studies. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of antiviral and anticancer agents.

One of the key areas of research involving ethyl 4-(carbamoylamino)benzoate is its application in medicinal chemistry. Scientists have explored its ability to act as a building block for constructing complex molecules with therapeutic potential. For instance, researchers have utilized this compound to synthesize derivatives that exhibit potent inhibitory effects against enzymes involved in viral replication and cancer cell proliferation.

In addition to its medicinal applications, ethyl 4-(carbamoylamino)benzoate has also found relevance in material science. Its ability to form stable complexes with metal ions has led to investigations into its use in coordination chemistry and catalysis. Recent findings suggest that this compound can serve as a ligand in the construction of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.

The synthesis of ethyl 4-(carbamoylamino)benzoate involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these methods to achieve higher yields and better purity, ensuring that the compound is readily available for various research purposes.

From an environmental perspective, ethyl 4-(carbamoylamino)benzoate has been studied for its biodegradability and eco-friendly properties. Preliminary results indicate that it exhibits low toxicity towards aquatic organisms, making it a safer choice for industrial applications compared to some traditional chemicals.

Looking ahead, ongoing research is focused on expanding the functionalization of ethyl 4-(carbamoylamino)benzoate to unlock new possibilities in drug discovery and materials innovation. Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of these findings into practical solutions.

In conclusion, ethyl 4-(carbamoylamino)benzoate (CAS No. 13289-38-8) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future scientific endeavors.

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Amadis Chemical Company Limited
(CAS:13289-38-8)ethyl 4-(carbamoylamino)benzoate
A909026
Purity:99%
Quantity:1g
Price ($):259.0
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